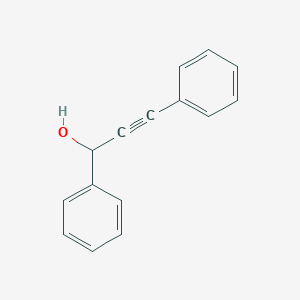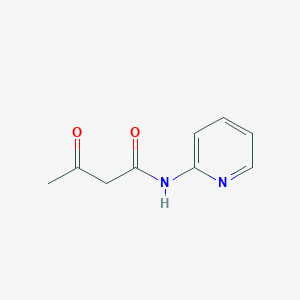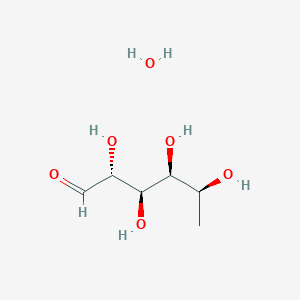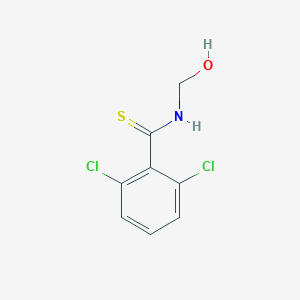
4-Methylphenyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl formate, also known as this compound, is an organic compound with the molecular formula C9H10O2. It is an ester formed from formic acid and 4-methylphenol (p-cresol). This compound is known for its pleasant aromatic odor and is used in various applications, including as a fragrance and flavoring agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylphenyl formate can be synthesized through the esterification of formic acid with 4-methylphenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of formic acid, 4-methylphenyl ester often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylphenyl formate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to formic acid and 4-methylphenol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction of the ester can yield alcohols and other reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Formic acid and 4-methylphenol.
Oxidation: 4-methylbenzoic acid and other oxidation products.
Reduction: 4-methylbenzyl alcohol and other reduced products.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl formate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of formic acid, 4-methylphenyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release formic acid and 4-methylphenol, which can then interact with biological systems. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Methylphenyl formate can be compared with other similar esters, such as:
Formic acid, phenylmethyl ester: Similar in structure but with a phenyl group instead of a 4-methylphenyl group.
Formic acid, 2-methylphenyl ester: Similar in structure but with a 2-methylphenyl group instead of a 4-methylphenyl group.
Formic acid, 4-methoxyphenyl ester: Similar in structure but with a 4-methoxyphenyl group instead of a 4-methylphenyl group.
The uniqueness of formic acid, 4-methylphenyl ester lies in its specific aromatic properties and its applications in the fragrance and flavor industry.
Eigenschaften
CAS-Nummer |
1864-97-7 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
(4-methylphenyl) formate |
InChI |
InChI=1S/C8H8O2/c1-7-2-4-8(5-3-7)10-6-9/h2-6H,1H3 |
InChI-Schlüssel |
NEIANUMOAXBNRT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC=O |
Kanonische SMILES |
CC1=CC=C(C=C1)OC=O |
| 1864-97-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



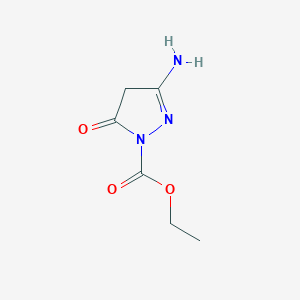

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)



